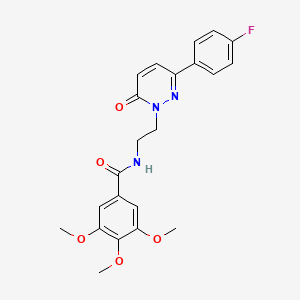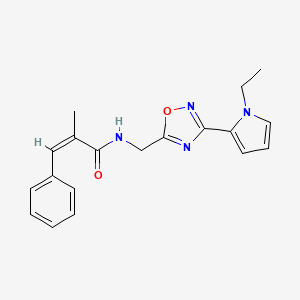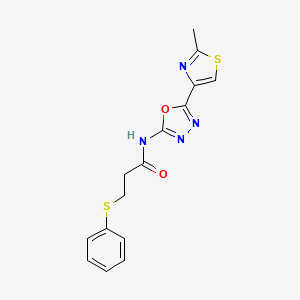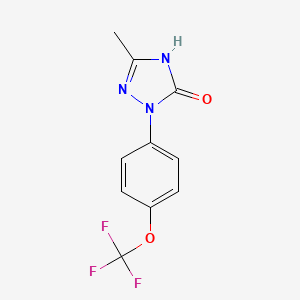
4-N-(4-fluorophenyl)pyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(4-Fluorophenyl)pyridine-3,4-diamine, also known as 4F-PD, is an organic compound with the chemical formula C11H10FN3. It has a molecular weight of 203.22 .
Molecular Structure Analysis
The InChI code for 4-N-(4-fluorophenyl)pyridine-3,4-diamine is1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-7-14-6-5-10(11)13/h1-7,15H,(H2,13,14) . This code provides a specific representation of the molecule’s structure.
科学的研究の応用
High Glass Transition and Thermal Stability
- High Glass Transition and Thermal Stability: A study by (Wang et al., 2008) synthesized a new diamine monomer containing heterocyclic pyridine and triphenylamine groups for the preparation of novel polyimides. These polyimides exhibited high glass transition temperatures, mechanical, and thermal properties, indicating potential use in high-performance materials.
Novel Fluorescent Polyimides
- Novel Fluorescent Polyimides: Research by (Wang et al., 2008) developed a novel diamine containing heterocyclic pyridine used in the creation of poly(pyridine-imide). These polymers showed fluorescence upon protonation with acid, suggesting applications as "off-on" fluorescent switchers for acids.
Organosoluble Poly(pyridine−imide)
- Organosoluble Poly(pyridine−imide): A study by (Liaw et al., 2007) synthesized a new diamine with a pyridine heterocyclic group for the production of poly(pyridine−imide). These polyimides had good solubility, thermal stability, and exhibited strong orange fluorescence after protonation with protic acid.
Design of Fluorescent Polyimides
- Design of Fluorescent Polyimides: Research by (Huang et al., 2012) involved the synthesis of a novel pyridine-containing aromatic diamine monomer for polyimides. These polymers displayed strong fluorescence intensity in solution, indicating potential in optical applications.
Synthesis and Properties of Fluorinated Polyamides
- Synthesis and Properties of Fluorinated Polyamides: A study by (Liu et al., 2013) synthesized a new diamine containing pyridine for fluorinated polyamides. These polymers demonstrated high thermal stability, mechanical strength, and optical transparency, indicating their suitability for advanced material applications.
Pyridine-Bridged Poly(ether-imide)s
- Pyridine-Bridged Poly(ether-imide)s: Research by (Wang et al., 2008) involved the synthesis of a novel pyridine-containing aromatic diamine for poly(ether-imide)s. These polymers exhibited good solubility, thermal properties, and mechanical strength, suggesting applications in high-performance materials.
Rhenium Complex with Diamine Ligand
- Rhenium Complex with Diamine Ligand: A study by (Yang et al., 2013) synthesized a diamine ligand containing pyridine and used it in a Re(I) complex. The complex exhibited photoluminescence and electrochemical properties, suggesting potential in optoelectronic applications.
Soluble Polyimides Based on Novel Diamine
- Soluble Polyimides Based on Novel Diamine: Research by (Yan et al., 2011) synthesized a novel pyridine-containing aromatic diamine for polyimides. These polymers demonstrated high solubility, thermal stability, and good mechanical properties.
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
特性
IUPAC Name |
4-N-(4-fluorophenyl)pyridine-3,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-5-6-14-7-10(11)13/h1-7H,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFXJNSRFLGLHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=NC=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108349-64-0 |
Source


|
| Record name | 4-N-(4-fluorophenyl)pyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2373088.png)
![1-[4-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2373089.png)

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2373093.png)
![2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B2373096.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2373099.png)



![7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2373107.png)


![3-(2-bromophenoxy)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2373111.png)